N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 5-chloroindole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-9-yl)acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can significantly influence its biological activity and chemical reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C24H21ClN2O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21ClN2O/c25-20-11-12-22-21(15-20)19(16-27-22)13-14-26-24(28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15-16,23,27H,13-14H2,(H,26,28) |
InChI Key |
OKVXDEBKIJNLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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